

"Methyl 2-(bromomethyl)acrylate" synthesis from methyl 2-(hydroxymethyl)acrylate

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Compound of Interest

Compound Name: Methyl 2-(bromomethyl)acrylate

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Synthesis of Methyl 2-(bromomethyl)acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

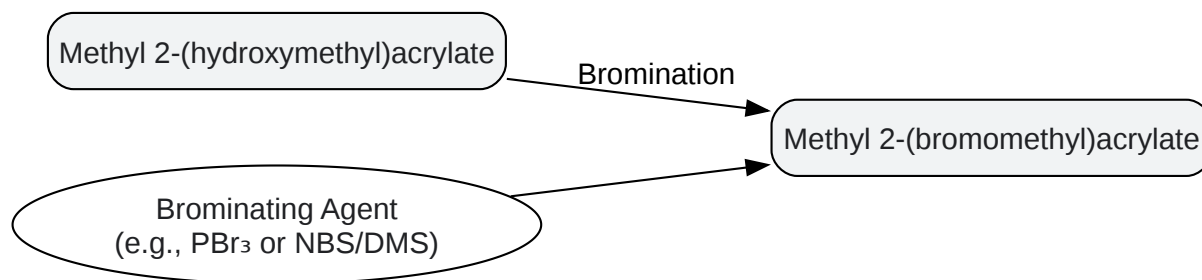
This in-depth technical guide provides a comprehensive overview of the synthesis of **methyl 2-(bromomethyl)acrylate** from its precursor, methyl 2-(hydroxymethyl)acrylate. This key chemical transformation is pivotal in the development of various functionalized polymers and as an intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes the reaction pathways and workflows to facilitate understanding and replication in a laboratory setting.

Introduction

Methyl 2-(bromomethyl)acrylate is a valuable monomer and building block in organic synthesis. Its bifunctional nature, possessing both a reactive acrylate group for polymerization and a bromomethyl group for nucleophilic substitution, allows for the straightforward introduction of complex functionalities into materials and molecules. The synthesis from the corresponding hydroxymethyl compound is a common and critical step in its utilization. This guide details the prevalent methods for this conversion, focusing on two primary brominating systems: Phosphorus Tribromide (PBr_3) and a combination of N-Bromosuccinimide (NBS) with Dimethyl Sulfide (DMS).

Reaction Pathway

The fundamental transformation involves the substitution of the hydroxyl group in methyl 2-(hydroxymethyl)acrylate with a bromine atom.



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Caption: General reaction scheme for the synthesis of **Methyl 2-(bromomethyl)acrylate**.

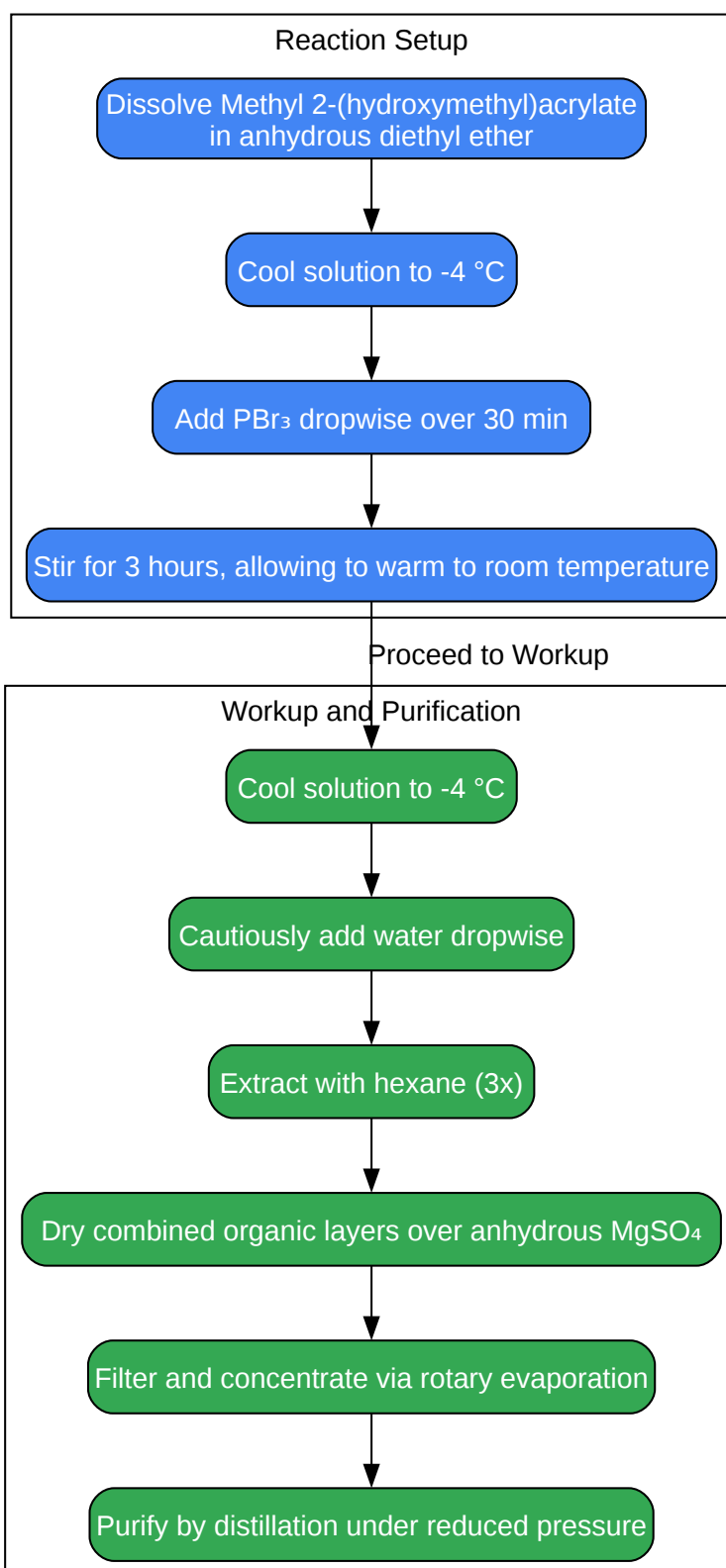
Experimental Protocols

Two primary methods for the synthesis of **methyl 2-(bromomethyl)acrylate** are detailed below.

Method 1: Using Phosphorus Tribromide (PBr₃)

This method is a classic approach for converting primary alcohols to alkyl bromides.

Experimental Workflow:



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Caption: Step-by-step workflow for the PBr₃ mediated synthesis.

Detailed Procedure:

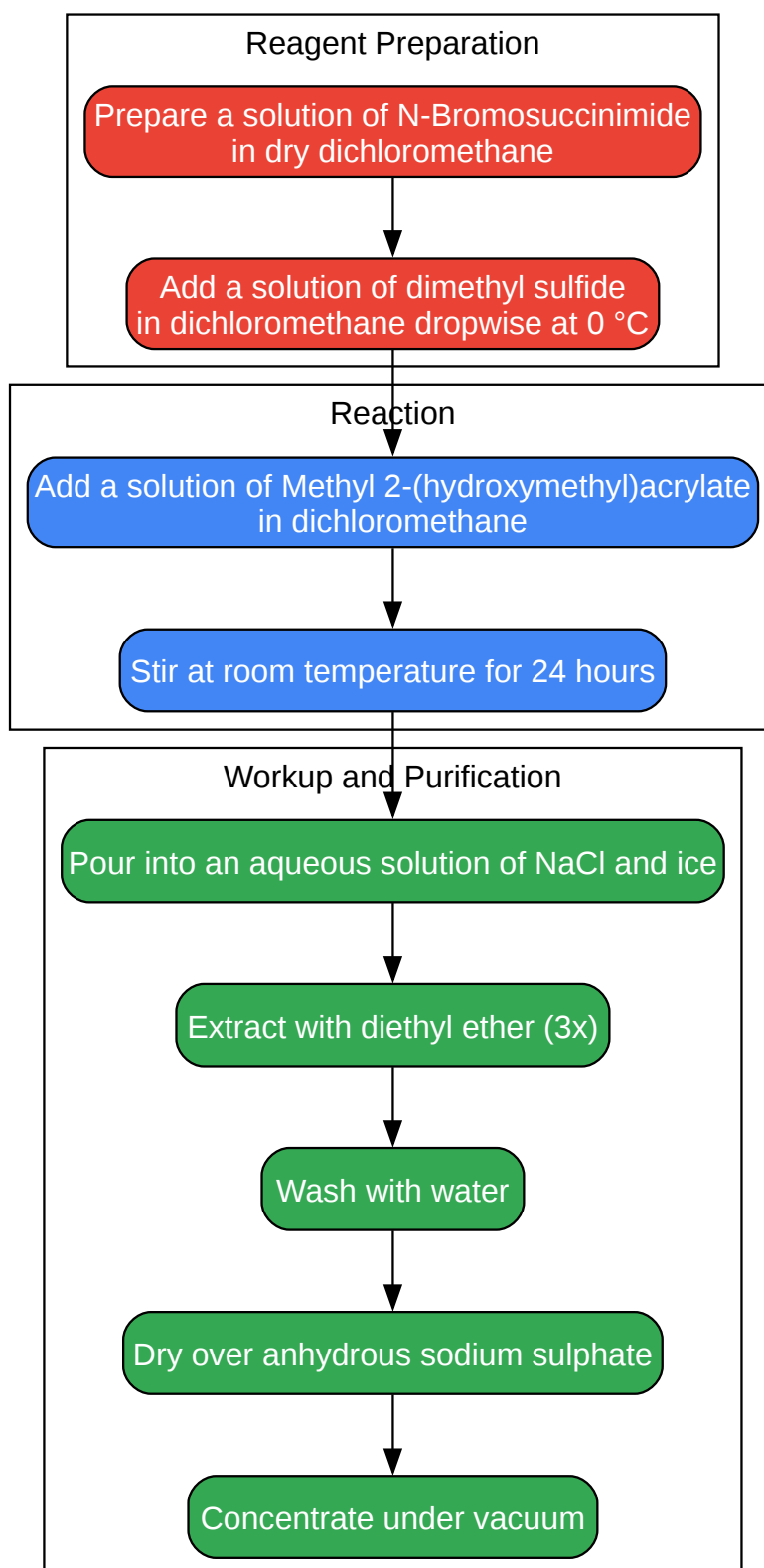
Under dry conditions and an inert atmosphere, a solution of methyl 2-(hydroxymethyl)acrylate (58.05 g, 0.50 mol) in anhydrous diethyl ether (250 mL) is prepared in a 500 mL round-bottom flask and cooled to -4 °C using an ice/NaCl bath.^[1] Phosphorus tribromide (23.5 mL, 0.25 mol) is then added dropwise over a period of 30 minutes, during which a white precipitate may form.^[1] The reaction mixture is stirred for 3 hours and allowed to warm to room temperature.^[1] Following this, the solution is cooled again to -4 °C, and water (50 mL) is cautiously added dropwise, leading to the evolution of HBr.^[1] After the addition of more water (100 mL), the resulting solution is extracted with hexane (3 x 200 mL).^[1] The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed by rotary evaporation.^[1] The crude product is then purified by distillation under reduced pressure (43 °C, 1.0 Torr) to yield **methyl 2-(bromomethyl)acrylate** as a slightly yellowish liquid.^[1]

A similar procedure using acetonitrile as the solvent has also been reported.^[2] 10.2 g of methyl 2-(hydroxymethyl)acrylate is dissolved in 150 mL of acetonitrile, followed by the slow dropwise addition of 4 mL of phosphorus tribromide.^[2] The reaction is stirred for 4 hours at room temperature. The reaction is quenched with water, and the acetonitrile is removed under reduced pressure. The residue is taken up in water and extracted twice with ethyl acetate. The combined organic phases are dried over anhydrous sodium sulfate and concentrated to give the product.^[2]

Method 2: Using N-Bromosuccinimide (NBS) and Dimethyl Sulfide (DMS)

This method, a variation of the Corey-Kim oxidation, provides an alternative route to the desired product.

Experimental Workflow:



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Caption: Step-by-step workflow for the NBS/DMS mediated synthesis.

Detailed Procedure:

To a solution of N-bromosuccinimide (5.17 g, 26.8 mmoles) in dry dichloromethane (40 ml), a solution of dimethyl sulfide (4 ml) in dichloromethane (50 ml) is added dropwise with stirring at 0° C for 10 minutes.[2] Subsequently, a solution of methyl 2-(hydroxymethyl)acrylate (3.15 g, 31.50 mmoles) in dichloromethane (40 ml) is added to the resulting mixture.[2] The reaction is left to stir for 24 hours at room temperature.[2] After this period, the reaction mixture is poured into an aqueous solution of sodium chloride and ice.[2] The product is extracted with diethyl ether (3 x 100 ml), and the combined organic extracts are washed with water and dried over anhydrous sodium sulphate.[2] Following vacuum concentration, the product is obtained as a yellow oil.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from the described synthetic methods.

Table 1: Reagent Quantities and Molar Equivalents

Reagent	Method 1 (PBr ₃)[1]	Method 2 (NBS/DMS)[2]
Methyl 2-(hydroxymethyl)acrylate	58.05 g (0.50 mol)	3.15 g (31.50 mmol)
Phosphorus Tribromide (PBr ₃)	23.5 mL (0.25 mol)	-
N-Bromosuccinimide (NBS)	-	5.17 g (26.8 mmol)
Dimethyl Sulfide (DMS)	-	4 mL
Solvent	Anhydrous Diethyl Ether (250 mL)	Dry Dichloromethane (130 mL total)

Table 2: Reaction Conditions and Yields

Parameter	Method 1 (PBr ₃)[1]	Method 1 (PBr ₃ , Acetonitrile)[2]	Method 2 (NBS/DMS)[2]
Temperature	-4 °C to Room Temp.	Room Temperature	0 °C to Room Temp.
Reaction Time	3 hours	4 hours	24 hours
Product Yield	73%	86%	89%
Product Appearance	Slightly yellowish liquid	Colorless liquid	Yellow oil

Product Characterization

The synthesized **methyl 2-(bromomethyl)acrylate** is a colorless to yellow liquid.

Table 3: Physicochemical Properties of **Methyl 2-(bromomethyl)acrylate**

Property	Value	Reference
Molecular Formula	C ₅ H ₇ BrO ₂	[3][4][5]
Molecular Weight	179.01 g/mol	[3][4]
CAS Number	4224-69-5	[3][4]
Boiling Point	35-37 °C at 1.3 mmHg	[5]
Density	1.489 g/mL at 25 °C	[5]
Refractive Index (n _{20/D})	1.490	[5]

Spectroscopic data, such as Mass Spectrometry (electron ionization), is available for the characterization of **methyl 2-(bromomethyl)acrylate**. [3]

Safety Considerations

Methyl 2-(bromomethyl)acrylate is irritating to the eyes, respiratory system, and skin. [5]
Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat,

should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has detailed two effective methods for the synthesis of **methyl 2-(bromomethyl)acrylate** from methyl 2-(hydroxymethyl)acrylate. The choice of method may depend on the availability of reagents, desired scale, and specific laboratory conditions. Both the phosphorus tribromide and the N-bromosuccinimide/dimethyl sulfide methods provide good to excellent yields of the target compound. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of polymer chemistry, organic synthesis, and drug development.

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